molecular formula C8H13NO4S B2790845 (4aS,7S)-1,1-dioxo-3,4,4a,5,6,7-hexahydro-2H-pyrrolo[1,2-b]thiazine-7-carboxylic acid CAS No. 608128-55-8

(4aS,7S)-1,1-dioxo-3,4,4a,5,6,7-hexahydro-2H-pyrrolo[1,2-b]thiazine-7-carboxylic acid

Cat. No.: B2790845
CAS No.: 608128-55-8
M. Wt: 219.26
InChI Key: MQHMHHJJIJWGRT-RQJHMYQMSA-N
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Description

(4aS,7S)-1,1-dioxo-3,4,4a,5,6,7-hexahydro-2H-pyrrolo[1,2-b]thiazine-7-carboxylic acid: is a complex organic compound with a unique structure that includes a pyrrolo[1,2-b]thiazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4aS,7S)-1,1-dioxo-3,4,4a,5,6,7-hexahydro-2H-pyrrolo[1,2-b]thiazine-7-carboxylic acid typically involves multi-step organic synthesis. The starting materials and reagents used in the synthesis can vary, but common steps include the formation of the pyrrolo[1,2-b]thiazine ring system through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions may involve nucleophilic or electrophilic reagents, depending on the functional groups present in the compound.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the specific substitution reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, (4aS,7S)-1,1-dioxo-3,4,4a,5,6,7-hexahydro-2H-pyrrolo[1,2-b]thiazine-7-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with specific biological targets, making it useful for investigating biochemical processes.

Medicine: In medicinal chemistry, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets can be harnessed to develop new therapeutic agents for various diseases.

Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural characteristics make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of (4aS,7S)-1,1-dioxo-3,4,4a,5,6,7-hexahydro-2H-pyrrolo[1,2-b]thiazine-7-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Uniqueness: (4aS,7S)-1,1-dioxo-3,4,4a,5,6,7-hexahydro-2H-pyrrolo[1,2-b]thiazine-7-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Unlike cetylpyridinium chloride and domiphen bromide, which are primarily used for their antimicrobial effects, this compound has broader applications in medicinal chemistry, materials science, and biological research.

Properties

IUPAC Name

(4aS,7S)-1,1-dioxo-3,4,4a,5,6,7-hexahydro-2H-pyrrolo[1,2-b]thiazine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4S/c10-8(11)7-4-3-6-2-1-5-14(12,13)9(6)7/h6-7H,1-5H2,(H,10,11)/t6-,7+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHMHHJJIJWGRT-RQJHMYQMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC(N2S(=O)(=O)C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CC[C@H](N2S(=O)(=O)C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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